molecular formula C8H5Cl2N3O5 B14323955 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one CAS No. 100689-69-8

3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one

Cat. No.: B14323955
CAS No.: 100689-69-8
M. Wt: 294.05 g/mol
InChI Key: QOTZPRMYZSIDQX-UHFFFAOYSA-N
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Description

3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring substituted with nitro and dichloro groups, linked to an oxazolidinone ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one typically involves a multi-step reaction sequence. One common method starts with the nitration of 3,4-dichlorofuran to introduce the nitro group. This is followed by the formation of the methylene bridge through a condensation reaction with an appropriate aldehyde. The final step involves the cyclization of the intermediate product with an oxazolidinone precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the dichloro groups can produce a variety of substituted furan derivatives .

Mechanism of Action

The exact mechanism of action of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and proliferation . The compound may also interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro and nitro substituents, along with the oxazolidinone ring, make it a versatile compound for various applications in research and industry .

Properties

CAS No.

100689-69-8

Molecular Formula

C8H5Cl2N3O5

Molecular Weight

294.05 g/mol

IUPAC Name

3-[(3,4-dichloro-5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H5Cl2N3O5/c9-5-4(18-7(6(5)10)13(15)16)3-11-12-1-2-17-8(12)14/h3H,1-2H2

InChI Key

QOTZPRMYZSIDQX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1N=CC2=C(C(=C(O2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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